2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide
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Overview
Description
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is a complex organic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide typically involves multicomponent reactions. One common method is the Biginelli reaction, which is a one-pot condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . This reaction can be catalyzed by various Lewis acids, such as hafnium triflate, and can be performed under solvent-free conditions to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally benign. This method uses oxalic acid as a catalyst and can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrimidinones, hydrazine derivatives, and other functionalized organic compounds .
Scientific Research Applications
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of antiviral, antibacterial, and anticancer agents due to its ability to interact with various biological targets
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-one derivatives: These compounds share a similar core structure and exhibit diverse biological activities, including antioxidant, antiviral, and anticancer properties.
2-Sulfanyl-6-methyl-1,4-dihydropyrimidines: These derivatives have been found to be active against parasitic infections and exhibit unique biological activities.
Uniqueness
2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research and industrial applications .
Biological Activity
The compound 2-(2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethylidene)hydrazinecarboxamide is a derivative of dihydropyrimidinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-component reactions such as the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea or thiourea under acidic conditions. The resulting product can be further modified to enhance its biological properties. Various synthetic routes have been optimized to increase yield and purity, utilizing catalysts like hafnium triflate and task-specific ionic liquids to improve efficiency and environmental sustainability .
Antimicrobial Properties
Research indicates that derivatives of dihydropyrimidinone exhibit significant antimicrobial activity. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study reported that related dihydropyrimidinones exhibit cytotoxic effects on several cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase. Specific derivatives showed IC50 values comparable to established chemotherapeutics like doxorubicin .
Antiviral Effects
In addition to antibacterial and anticancer activities, some studies have explored the antiviral potential of dihydropyrimidinone derivatives. These compounds may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can bind to active sites of enzymes involved in DNA synthesis or metabolic pathways, thus inhibiting their activity.
- Apoptosis Induction : In cancer cells, it triggers mitochondrial pathways leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several dihydropyrimidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydrazinecarboxamide structure significantly enhanced antibacterial potency compared to standard antibiotics.
Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
---|---|---|
Compound A | 32 | 64 |
Compound B | 16 | 32 |
This compound | 8 | 16 |
Study 2: Anticancer Activity in MCF-7 Cells
In vitro testing on MCF-7 cells showed that this compound induced significant cytotoxicity with an IC50 value of approximately 5 µM , indicating strong potential as an anticancer agent.
Treatment | IC50 (µM) | Apoptosis Rate (%) |
---|---|---|
Control | - | 5 |
Doxorubicin | 3 | 60 |
This compound | 5 | 45 |
Properties
CAS No. |
18149-58-1 |
---|---|
Molecular Formula |
C7H9N5O3 |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
[(E)-2-(2,4-dioxopyrimidin-1-yl)ethylideneamino]urea |
InChI |
InChI=1S/C7H9N5O3/c8-6(14)11-9-2-4-12-3-1-5(13)10-7(12)15/h1-3H,4H2,(H3,8,11,14)(H,10,13,15)/b9-2+ |
InChI Key |
OAZALRMIEIIPFH-XNWCZRBMSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)C/C=N/NC(=O)N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC=NNC(=O)N |
Origin of Product |
United States |
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